molecular formula C14H15NO4 B2721392 N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide CAS No. 2034490-75-8

N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide

Cat. No.: B2721392
CAS No.: 2034490-75-8
M. Wt: 261.277
InChI Key: YQIMCXGEUMPVFL-UHFFFAOYSA-N
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Description

N-({[2,2'-Bifuran]-5-yl}methyl)oxolane-3-carboxamide is a heterocyclic organic compound featuring a bifuran core linked to an oxolane (tetrahydrofuran) carboxamide moiety. This compound is structurally distinct due to its combination of electron-rich furan rings and a conformationally flexible oxolane unit, which may influence its electronic properties, reactivity, and applications in materials science or medicinal chemistry .

Bifuran Core Synthesis: Bromination of 2,2'-bifuran (as demonstrated for 3,3'-dibromo-2,2'-bifuran in ) to introduce reactive sites for further functionalization .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-4,6,10H,5,7-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIMCXGEUMPVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide typically involves the reaction of 2,2’-bifuran-5-ylmethylamine with tetrahydrofuran-3-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of renewable resources and green chemistry principles can be integrated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide, enabling comparative analysis of their synthesis, properties, and applications.

Key Comparative Insights:

Bifuran Derivatives :

  • This compound and BFI-OD both utilize a bifuran core but differ in substituents. BFI-OD’s dicarboximide and long alkyl chain enhance solubility for organic electronics, whereas the oxolane carboxamide in the target compound may improve hydrogen bonding for biological applications .
  • Synthesis : Both require bromination of bifuran (e.g., using Br₂ in toluene), but subsequent steps diverge (amide vs. imide formation) .

Nitrofuran/Thiophene Amides :

  • 5-Nitrofuran-2-carboxylic acid amides () feature nitro groups that increase electrophilicity, making them reactive intermediates for antimicrobial agents. In contrast, the absence of nitro groups in the target compound suggests reduced electrophilicity and possibly greater stability .

Condensation Products: o-Nitroaryl-bis(5-methylfur-2-yl)methanes () are synthesized via acid-catalyzed condensation, yielding nitroaryl-bifuran hybrids.

Table 2: Property and Application Comparison

Compound Key Properties Potential Applications
This compound Moderate polarity, hydrogen-bonding capacity Drug delivery, supramolecular chemistry
BFI-OD High solubility in organic solvents Organic semiconductors, OLEDs
5-Nitrofuran-2-carboxylic acid amides High reactivity (nitro group) Antibacterial/antifungal agents
o-Nitroaryl-bis(5-methylfur-2-yl)methanes Photoreactivity, planar structure Photocatalysts, fluorescent probes

Research Findings:

  • Electronic Properties : Bifuran derivatives like BFI-OD exhibit π-conjugation suitable for optoelectronics, whereas the oxolane carboxamide in the target compound may disrupt conjugation, limiting such applications .
  • Synthetic Flexibility : The target compound’s synthesis is less complex than nitro-containing analogs (e.g., ’s carbazole precursors), which require multi-step nitrene chemistry .

Biological Activity

N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO4C_{14}H_{15}NO_4 with a molecular weight of 261.27 g/mol. The compound features a bifuran moiety linked to an oxolane ring and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections delve into specific activities:

Antimicrobial Activity

Studies have shown that derivatives of bifuran compounds possess significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain bifuran derivatives have been reported as low as 6.25 µg/mL against various bacterial strains such as Klebsiella pneumoniae and Escherichia coli .
  • The presence of heteroaromatic rings in the structure enhances the compound's ability to inhibit microbial growth.

Antifungal Activity

The antifungal activity of related compounds has been documented extensively:

  • Compounds with similar structural features demonstrated MIC values lower than standard antifungal agents like ketoconazole, indicating their potential as effective antifungal agents .
  • A study highlighted that the incorporation of methoxy groups in the aromatic system significantly boosts antifungal efficacy .

Anticancer Activity

Research into the anticancer properties of bifuran-based compounds is promising:

  • N-(substituted phenyl) derivatives have shown selective inhibition against mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer .
  • In vitro assays revealed that certain analogs displayed cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the substituents on the bifuran and oxolane rings can lead to enhanced biological activity:

  • Substituent Effects : The introduction of electron-donating or electron-withdrawing groups can significantly alter the compound's potency against various biological targets.
  • Ring Modifications : Alterations in ring size or saturation levels can impact solubility and bioavailability, crucial for therapeutic efficacy.

Data Summary Table

Biological ActivityMIC/IC50 ValuesReference
Antimicrobial6.25 µg/mL
Antifungal< 12.5 µg/mL
AnticancerIC50 ~ 40 nM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of bifuran derivatives against Staphylococcus aureus and E. coli, finding that modifications at specific positions on the bifuran ring led to enhanced potency.
  • Anticancer Potential : In a preclinical trial involving human lung cancer cell lines, a derivative of this compound showed significant tumor growth inhibition compared to controls, indicating its potential as a lead compound for further development.

Q & A

Q. What are the recommended synthetic routes for preparing N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling the bifuran-methyl moiety with oxolane-3-carboxamide via nucleophilic substitution or amidation. Key steps include:
  • Bifuran precursor preparation : Cyclization of furan derivatives under acidic conditions .
  • Oxolane-3-carboxylic acid activation : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
    Optimize reaction temperatures (60–80°C) and anhydrous solvents (DMF or DCM) to suppress side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm bifuran methylene protons (δ 4.2–4.5 ppm) and oxolane carboxamide carbonyl (δ 170–175 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ via ESI+) with <2 ppm error .
  • FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADPH depletion metrics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the bifuran ring to modulate lipophilicity .
  • Scaffold hopping : Replace oxolane with tetrahydrofuran or piperidine to assess conformational effects .
  • Data Table :
ModificationBioactivity (IC50, μM)LogP
Parent compound12.3 ± 1.22.1
5-Cl bifuran analog8.7 ± 0.92.8
Tetrahydrofuran analog15.4 ± 1.51.9
  • Statistical analysis : Use ANOVA to compare IC50 values (p < 0.05) .

Q. What computational strategies can predict target binding and resolve contradictory bioassay data?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) to prioritize targets .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Contradiction resolution : If cytotoxicity varies between assays, validate via surface plasmon resonance (SPR) for direct binding affinity measurements .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

  • Methodological Answer :
  • Microsomal stability assay : Incubate with liver microsomes (human/rat) to measure t1/2. Introduce electron-withdrawing groups (e.g., CF3) to reduce CYP450-mediated oxidation .
  • Solubility enhancement : Formulate with β-cyclodextrin or PEG derivatives; measure via shake-flask method (pH 7.4 buffer) .
  • In silico ADME : Use SwissADME to predict bioavailability radar and GI absorption .

Data Contradiction Analysis

Q. How should researchers address variability in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with 8-point dilution series (0.1–100 μM) to confirm reproducibility .
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis .
  • Cross-lab collaboration : Share standardized protocols (e.g., CellTiter-Glo®) to minimize inter-lab variability .

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